n-(3-Methoxyphenyl)hydrazinecarbothioamide
Overview
Description
n-(3-Methoxyphenyl)hydrazinecarbothioamide: is a chemical compound with the molecular formula C8H11N3OS and a molecular weight of 197.26 g/mol . This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antibacterial, antimalarial, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
N-(3-Methoxyphenyl)hydrazinecarbothioamide primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target for anticancer therapies .
Mode of Action
This compound interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition results in a decrease in tumor survival, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells .
Biochemical Pathways
By inhibiting the PI3K/Akt/mTOR signaling pathway, this compound affects a series of downstream biochemical pathways. These include pathways involved in cell growth, proliferation, differentiation, and survival . The compound’s action on these pathways leads to the inhibition of tumor growth and survival .
Pharmacokinetics
The compound’s optimal physicochemical properties suggest potential for good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest in cancer cells . These effects result from the compound’s inhibition of the PI3K/Akt/mTOR signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been shown to act as an inhibitor for mild steel in a 1 M hydrochloric acid solution . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 3-methoxyphenylhydrazine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: n-(3-Methoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Hydrazine derivatives
Substitution Products: Various substituted thiosemicarbazones
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against HER-2 overexpressed breast cancer cells.
Industry: Potential use as a corrosion inhibitor for mild steel in acidic environments.
Comparison with Similar Compounds
- (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide
- 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides
Comparison: n-(3-Methoxyphenyl)hydrazinecarbothioamide is unique due to its specific methoxy substitution on the phenyl ring, which can influence its biological activity and chemical reactivity . Compared to its analogs, it has shown potent anticancer activity against HER-2 overexpressed breast cancer cells .
Properties
IUPAC Name |
1-amino-3-(3-methoxyphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-4-2-3-6(5-7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEIRPNECOGSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354444 | |
Record name | n-(3-methoxyphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42135-73-9 | |
Record name | 42135-73-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-methoxyphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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